molecular formula C8H7ClN2 B13014143 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B13014143
M. Wt: 166.61 g/mol
InChI Key: VDAZATRYTIMHNI-UHFFFAOYSA-N
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Description

4-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS 1427395-23-0) is a high-purity chemical compound offered for research and development applications. It belongs to the class of pyrazolopyridine heterocycles, which are rigid, planar structures of significant interest in pharmaceutical and agrochemical research . The molecular formula for this compound is C8H7ClN2 . The presence of a chlorine atom at the 4-position makes this compound a versatile synthetic intermediate, suitable for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the exploration of diverse chemical space . Pyrazolo[1,5-a]pyridine scaffolds are recognized as privileged structures in drug discovery due to their biocompatibility and lower toxicity profiles . While specific biological data for this exact analog may be limited, structurally related compounds have demonstrated a wide range of pharmacological activities, serving as potent inhibitors for various protein kinases such as EGFR, B-Raf, and MEK, which are critical targets in oncology . Researchers value this building block for constructing novel molecules for high-throughput screening and for the development of targeted therapies in areas like cancer and central nervous system diseases . This product is strictly for non-medical purposes in industrial or scientific research and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-chloro-7-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3

InChI Key

VDAZATRYTIMHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=NN12)Cl

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Chloro 7 Methylpyrazolo 1,5 a Pyridine Analogs

Mechanistic Pathways of Pyrazolo[1,5-a]pyridine (B1195680) Ring Formation

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is achieved through several key mechanistic routes, primarily involving cycloaddition reactions and cyclization processes that are either oxidative or dehydrative in nature.

Detailed Investigations of Cycloaddition Mechanisms

The most prevalent method for constructing the pyrazolo[1,5-a]pyridine ring system is through [3+2] cycloaddition reactions. acs.org This process typically involves the reaction of N-aminopyridinium ylides, which act as 1,3-dipoles, with suitable dipolarophiles like alkenes or alkynes. acs.orgrsc.org

Detailed studies have shown that these cycloadditions can be mediated by reagents such as PIDA (phenyliodine diacetate), which facilitates a regioselective reaction between N-aminopyridinium ylides and electron-deficient alkenes. organic-chemistry.org This method allows for the creation of diverse, multifunctionalized pyrazolo[1,5-a]pyridine structures under mild conditions. organic-chemistry.org Another approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or olefins with electron-withdrawing groups, which can proceed under metal-free conditions at room temperature. organic-chemistry.org

The traditional synthesis often begins with the amination of a pyridine (B92270) to form an N-amino-pyridinium salt, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. acs.org A significant challenge in this method is the lack of regiocontrol when using asymmetrically substituted N-amino-pyridinium salts, which can lead to a mixture of regioisomeric products. acs.org

Table 1: Cycloaddition Strategies for Pyrazolo[1,5-a]pyridine Synthesis

Reaction Type Reactants Key Features
[3+2] Cycloaddition N-aminopyridinium ylides + Alkenes/Alkynes Common and versatile method for ring formation. acs.org
PIDA-mediated Cycloaddition N-aminopyridinium ylides + Electron-deficient alkenes Regioselective, occurs under facile conditions. organic-chemistry.org
Oxidative [3+2] Cycloaddition N-aminopyridines + α,β-unsaturated carbonyls Proceeds under metal-free conditions at room temperature. organic-chemistry.org

| 1,3-Dipolar Cycloaddition | N-amino-pyridinium salts + Alkynes | Traditional method; can lack regiocontrol with asymmetric reactants. acs.org |

Oxidative and Dehydrative Cyclization Processes

Alternative synthetic routes involve oxidative and dehydrative cyclization processes. An efficient method has been developed using a cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, such as β-ketoesters and β-diketones. acs.org This reaction is promoted by acetic acid and uses molecular oxygen as a green oxidant. acs.org

The proposed mechanism for this CDC reaction involves several steps. One plausible pathway begins with a proton transfer from acetic acid to activate the N-amino-2-iminopyridine for a nucleophilic attack by the enol form of the β-dicarbonyl compound. acs.org The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen to form an intermediate which subsequently cyclizes and loses a water molecule (dehydration) to yield the final pyrazolo[1,5-a]pyridine product. acs.org An alternative pathway suggests that the dehydration and cyclization steps may occur before the final oxidative dehydrogenation. acs.org

Reactivity Profiles of Halogenated and Alkylated Pyrazolo[1,5-a]pyridines

The presence of halogen and alkyl substituents on the pyrazolo[1,5-a]pyridine core, as seen in 4-Chloro-7-methylpyrazolo[1,5-a]pyridine, significantly influences the molecule's reactivity, particularly in substitution reactions.

Nucleophilic Aromatic Substitution Reactivity at C-4 and C-7 Positions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially at positions C-2 and C-4 (ortho and para to the ring nitrogen). stackexchange.comyoutube.com The nitrogen atom's electron-withdrawing nature stabilizes the anionic Meisenheimer intermediate formed during the rate-determining step of the SNAr mechanism. stackexchange.com When a nucleophile attacks at the C-4 position, the negative charge in one of the resonance structures of the intermediate is located on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

In the context of this compound, the C-4 position is highly activated towards nucleophilic attack due to its para-relationship with the bridgehead nitrogen (N-1) and the presence of the chloro leaving group. stackexchange.comresearchgate.net Lewis acids, such as zinc chloride, can further activate the pyridine ring towards SNAr by coordinating to the nitrogen atom, making the ring even more electron-deficient. researchgate.net Studies on related halopyridines show that various nucleophiles, including amines, can readily displace the halide at the C-4 position. youtube.comsci-hub.se

The C-7 position, being part of the electron-rich pyrazole (B372694) ring, is generally less susceptible to nucleophilic attack compared to the pyridine ring's C-4 position. However, chlorination reactions on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have been shown to install chloro groups at the C-7 position, which can then undergo subsequent nucleophilic substitution. nih.govnih.gov

Influence of Chloro and Methyl Groups on Reaction Selectivity

The chloro and methyl groups on the this compound skeleton exert distinct electronic effects that control reaction selectivity.

Chloro Group (C-4): The chlorine atom at the C-4 position is an electron-withdrawing group via induction, which further enhances the electrophilicity of this position. This makes the C-4 carbon the primary site for nucleophilic aromatic substitution. stackexchange.com The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen, though the stability of the intermediate is a key factor. sci-hub.se

Methyl Group (C-7): The methyl group at the C-7 position is an electron-donating group. This group increases the electron density of the pyrazole portion of the bicyclic system. While this generally deactivates the ring towards nucleophilic attack, it can influence the regioselectivity of electrophilic substitutions. In structure-activity relationship (SAR) studies of related bioactive molecules, the position and configuration of methyl groups have been shown to significantly influence biological activity, underscoring their importance in molecular interactions. nih.gov

Electrophilic and Radical Reactions on the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine nucleus can also participate in electrophilic and radical reactions, leading to further functionalization.

Investigations into the electrophilic substitution of the parent pyrazolo[1,5-a]pyrimidine (a related scaffold) reveal that the orientation of substitution is highly dependent on the reagents used. researchgate.netdocumentsdelivered.com For example, nitration with a mixture of nitric and sulfuric acids results in substitution at the C-3 position (pyrazole ring), whereas using nitric acid in acetic anhydride (B1165640) leads to substitution at the C-6 position (pyrimidine ring). researchgate.netdocumentsdelivered.com Bromination reactions can yield both 3-bromo and 3,6-dibromo derivatives. researchgate.netdocumentsdelivered.com Molecular orbital calculations predict that electrophilic attack occurs successively at the C-3 and C-6 positions. researchgate.net This highlights the nuanced reactivity of the fused heterocyclic system towards electrophiles.

The pyrazolo[1,5-a]pyridine core can also undergo radical reactions. Homolytic substitutions, such as the Minisci reaction, are of great importance for functionalizing protonated heteroaromatic bases using nucleophilic radicals like alkyl radicals. researchgate.net This provides a method for C-H alkylation on the electron-deficient pyridine ring. While specific studies on this compound are limited, the general principles of radical additions to pyridines suggest that such reactions could be a viable strategy for introducing substituents onto the pyridine portion of the molecule. researchgate.net

Table 2: Summary of Reactivity for the Pyrazolo[1,5-a]pyridine Core

Reaction Type Position(s) Influencing Factors Outcome
Nucleophilic Aromatic Substitution C-4 Electron-deficient pyridine ring, good leaving group (Cl). stackexchange.com Substitution of the chloro group by various nucleophiles.
Electrophilic Substitution C-3, C-6 Reagent choice, electronic nature of the rings. researchgate.netdocumentsdelivered.com Regioselective introduction of nitro or bromo groups.

| Radical Reaction | Pyridine Ring | Use of nucleophilic radicals (e.g., Minisci reaction). researchgate.net | C-H functionalization, typically alkylation. |

Theoretical Studies of Reaction Transition States and Intermediates

The elucidation of reaction mechanisms for the synthesis and transformation of pyrazolo[1,5-a]pyridine analogs is significantly enhanced by theoretical and computational studies. These investigations, primarily relying on Density Functional Theory (DFT), provide critical insights into the energetics and geometries of transition states and intermediates, which are often transient and difficult to observe experimentally. Such studies are crucial for understanding reaction feasibility, regioselectivity, and the influence of substituents on the reactivity of the heterocyclic core.

Research Findings from Computational Analyses

Theoretical studies on the formation of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines, have been instrumental in validating and refining proposed reaction mechanisms. For instance, in reactions involving the cyclization of aminopyrazoles, DFT calculations have been employed to determine the most plausible mechanistic pathways. These studies often involve mapping the potential energy surface of the reaction, identifying the key intermediates and the transition states that connect them.

One common synthetic route to the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. A plausible mechanism for this transformation involves the initial deprotonation of an N-aminopyridinium salt to form a reactive ylide. This ylide then reacts with the dipolarophile. Theoretical models help to distinguish between a concerted [3+2] cycloaddition pathway and a stepwise process involving a Michael addition followed by intramolecular cyclization. Calculations can determine the activation barriers for each step, revealing the most kinetically favorable route. For example, in the oxidative [3+2] cycloaddition of pyridinium-N-imines with alkynylphosphonates, a proposed mechanism suggests the formation of a dihydropyrazolopyridine intermediate, which subsequently undergoes oxidation to yield the final aromatic product. mdpi.com

Another well-studied mechanism is the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. A proposed pathway involves the initial acid-catalyzed nucleophilic addition of the enol form of the dicarbonyl compound to the iminopyridine. acs.org This is followed by oxidative dehydrogenation and subsequent cyclization with dehydration. acs.org Computational studies can model each of these proposed steps, calculating the relative energies of the adducts and intermediates to support the proposed sequence of events. acs.org

The table below summarizes key proposed intermediates in common synthetic routes to pyrazolo[1,5-a]pyridine analogs, which are prime targets for theoretical investigation.

Reaction Type Proposed Intermediates Description Reference
Cross-Dehydrogenative CouplingAdduct A, Intermediate B, Intermediate CSequential adduct formation, oxidative dehydrogenation, and cyclization/dehydration. acs.org
Oxidative [3+2] CycloadditionYlide 6, Dihydropyrazolopyridine 8In situ formation of a pyridinium (B92312) ylide followed by cycloaddition and oxidation. mdpi.com
Cascade 6-endo-dig CyclizationIntermediate A, Intermediate BMetal-alkyne coordination followed by intramolecular cyclization and demetallation. nih.gov

This table is generated based on proposed mechanisms in the literature and represents species whose stability and structure would be evaluated in theoretical studies.

Transition State Energetics and Geometry

DFT calculations are particularly powerful in characterizing the transition state (TS) of a reaction, which represents the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the TS) is a key predictor of reaction kinetics.

In a theoretical study on the formation of pyrazolo[1,5-a]- mdpi.comacs.orgresearchgate.nettriazines, a related heterocyclic system, DFT calculations at the B3LYP/6-31++G(d,p) level were used to rationalize the observed regioselectivity. researchgate.net The study calculated the activation energies for the different possible pathways, demonstrating that the experimentally observed major product corresponds to the pathway with the lowest activation barrier. researchgate.net Similar computational approaches are applied to understand the reactivity of this compound. For example, in nucleophilic substitution reactions at the C4 position, theoretical models can calculate the activation energies for the addition of a nucleophile and the subsequent elimination of the chloride ion, often proceeding through a Meisenheimer-like intermediate.

Furthermore, analysis of the transition state geometry provides valuable information. Key parameters such as the bond lengths of forming and breaking bonds, as well as bond angles, can confirm the nature of the transition state and whether the reaction proceeds through a concerted or stepwise mechanism. For nucleophilic substitution on pyridine-like systems, computational analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of the transition state can reveal the nature of the orbital interactions driving the reaction. nih.gov

The following table illustrates the type of data generated from DFT calculations for a hypothetical reaction step involving a pyrazolo[1,5-a]pyridine analog, showcasing the comparison of different possible pathways.

Reaction Step Pathway Calculated Activation Energy (kcal/mol) Relative Energy of Intermediate (kcal/mol) Computational Method
CyclizationPathway 1 (Concerted)25.4N/AB3LYP/6-31G(d)
CyclizationPathway 2 (Stepwise, TS1)22.1-5.2 (Intermediate)B3LYP/6-31G(d)
CyclizationPathway 2 (Stepwise, TS2)15.8-5.2 (Intermediate)B3LYP/6-31G(d)

This table is illustrative and provides hypothetical data to demonstrate the application of theoretical calculations in comparing reaction mechanisms. The values are not from experimental results for the title compound.

These theoretical investigations, by providing a detailed picture of the reaction landscape, not only support experimental observations but also guide the design of new synthetic routes and the prediction of reactivity for novel analogs of this compound.

Structure Activity Relationship Sar Studies and Molecular Design of Pyrazolo 1,5 a Pyridine Compounds

Positional Effects of Substituents on Biological Activity Profiles

The placement of different chemical groups on the pyrazolo[1,5-a]pyridine (B1195680) core significantly influences the compound's interaction with biological targets.

Substituents at other positions on the pyrazolo[1,5-a]pyridine core, such as C-3 and C-5, also have a profound impact on biological activity.

C-3 Position: The nature of the substituent at the C-3 position has been shown to be a key determinant of antiviral activity in a series of pyrazolo[1,5-a]pyridine inhibitors of herpes virus replication. nih.gov Alterations in the basicity and orientation of the group at C-3 led to significant changes in antiviral potency. nih.gov Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed as potent antitubercular agents, demonstrating excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. nih.gov In some instances, a cyano group at the C-3 position has been shown to be crucial for enhancing the activity of certain compounds. mdpi.com

C-5 Position: The C-5 position is also a critical site for modification. For example, in the development of PI3Kδ inhibitors, indole (B1671886) derivatives at the C-5 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core were found to form an additional hydrogen bond, which is an important interaction for many selective inhibitors. nih.gov In another study, the introduction of a 2,5-difluorophenyl or substituted pyridine (B92270) linked to a pyrrolidine (B122466) at the fifth position of a pyrazolo[1,5-a]pyrimidine molecule contributed to increased activity. mdpi.com

The following table summarizes the influence of substituents at various positions on the biological activity of pyrazolo[1,5-a]pyridine derivatives:

PositionSubstituentBiological ActivityReference
C-3Varies (heteroatom basicity and orientation)Antiviral (Herpes virus) nih.gov
C-3CarboxamideAntitubercular nih.gov
C-3Cyano groupEnhanced activity mdpi.com
C-5Indole derivativesPI3Kδ inhibition nih.gov
C-52,5-difluorophenyl or substituted pyridineIncreased activity mdpi.com

Rational Design Strategies for Pyrazolo[1,5-a]pyridine Analogs

The development of new pyrazolo[1,5-a]pyridine analogs with improved potency and selectivity relies on rational design strategies.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Once a fragment with desirable binding properties is identified, it can be grown or linked with other fragments to create a more potent lead molecule. While specific examples of FBDD applied to 4-Chloro-7-methylpyrazolo[1,5-a]pyridine were not found in the search results, the general principles of FBDD are highly relevant to the design of pyrazolo[1,5-a]pyridine analogs. The pyrazolo[1,5-a]pyridine core itself can be considered a privileged fragment that is frequently observed in bioactive molecules. nih.gov

Both ligand-based and structure-based design strategies are extensively used in the development of pyrazolo[1,5-a]pyridine analogs.

Ligand-Based Design: This approach relies on the knowledge of existing active molecules to design new ones. A common strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold, like pyrazolo[1,5-a]pyridine, while maintaining the key pharmacophoric features. This was successfully employed to discover novel EP1 receptor antagonists. nih.gov

Structure-Based Design: This method utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. For instance, structure-based design was used to develop potent inhibitors of protein kinase CK2 based on a pyrazolo[1,5-a] nih.govrsc.orgnih.govtriazine scaffold, a related heterocyclic system. nih.gov Similarly, the design of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases was guided by the crystal structures of these proteins with known inhibitors. nih.gov The pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a crucial hinge interaction with the Met592 residue of the TRKA kinase. mdpi.com

Modulation of Biological Activity through Structural Diversity

The nature and position of heterocyclic and aromatic substituents on the pyrazolo[1,5-a]pyridine core are critical determinants of biological activity. researchgate.net SAR studies across various therapeutic targets have demonstrated that even minor changes to these substituents can lead to significant shifts in potency and selectivity.

For instance, in the development of antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, researchers explored a series of pyrazolo[1,5-a]pyridines with a phenyl ring at the C-7 position and various dialkylamino groups at C-3. These derivatives showed potent binding activity. Specifically, introducing 2,4-disubstituted phenyl rings at C-7 was a key area of investigation.

In a different context, a series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed as novel antitubercular agents. nih.gov Investigation into the placement of a methyl group on the pyridine ring revealed that the substitution position had a profound impact on potency against Mycobacterium tuberculosis (Mtb). The 5-methyl substituted compound was found to be optimal, while moving the methyl group to the 4-, 6-, or 7-positions resulted in compounds that were 2- to 149-fold less potent. nih.gov

Similarly, in the search for EP1 receptor antagonists, substitution on the pyrazolo[1,5-a]pyridine core was found to be crucial for activity. bohrium.com A chloro-substituent at the 5-position yielded a compound with high in vitro activity. bohrium.com The exploration of substituents at the C2 position indicated that a phenyl group was a suitable choice for maintaining this activity. bohrium.com

The following table summarizes key SAR findings for the pyrazolo[1,5-a]pyridine scaffold, illustrating the impact of various substituents on biological activity.

Scaffold/SeriesTarget/ActivityPosition of SubstitutionSubstituentImpact on ActivityReference
Pyrazolo[1,5-a]pyridine-3-carboxamidesAntitubercular (Mtb H37Rv)Pyridine Ring5-MethylOptimal potency nih.gov
Pyrazolo[1,5-a]pyridine-3-carboxamidesAntitubercular (Mtb H37Rv)Pyridine Ring4-, 6-, or 7-Methyl2- to 149-fold decrease in potency compared to 5-methyl nih.gov
Pyrazolo[1,5-a]pyridinesEP1 Receptor Antagonism5-PositionChloro (Cl)Highest activity in the series bohrium.com
Pyrazolo[1,5-a]pyridinesEP1 Receptor Antagonism2-PositionPhenylSuitable for activity bohrium.com
7-Phenyl-pyrazolo[1,5-a]pyridinesCRF1 Receptor Antagonism3-PositionDicyclopropylmethylaminoIncreased functional antagonistic activity compared to di-n-propyl analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation—the bioactive conformation—that allows for optimal binding to its target. For pyrazolo[1,5-a]pyridine derivatives, conformational analysis is crucial for understanding their mechanism of action and for designing more potent and selective compounds.

In related heterocyclic systems, such as tetrahydropyrazolopyridinones designed as LIMK1 inhibitors, structural studies have provided detailed insights into the bioactive conformation. acs.org X-ray crystallography of an inhibitor bound to LIMK1 revealed that the ligand binding causes a distortion of the protein's P-loop and induces a "DFG-out" conformation. acs.org The central core of the inhibitor is held in place by interactions with specific amino acid residues, such as the catalytic D478, while other parts of the molecule form key interactions, like an edge-to-face π-cation interaction with a histidine residue (H458). acs.org This type of detailed conformational and binding mode analysis highlights how specific structural features of a molecule are essential for its biological function. While this example is from a related but different scaffold, it illustrates the principles of conformational analysis that are directly applicable to the design and optimization of pyrazolo[1,5-a]pyridine-based compounds. Understanding the preferred spatial arrangement of substituents on the pyrazolo[1,5-a]pyridine core is a key step in rational drug design, enabling the development of molecules with improved affinity and specificity for their intended biological targets.

Pharmacological Target Identification and Engagement Mechanisms of Pyrazolo 1,5 a Pyridine Derivatives

Kinase Inhibition by Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds

Derivatives of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) have emerged as potent inhibitors of a wide range of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. rsc.orgnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinases. nih.gov

Protein Kinase Inhibitory Activities

The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in a variety of protein kinase inhibitors, targeting a range of kinases involved in cancer and other diseases. rsc.orgnih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds. rsc.org

CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1 Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a versatile platform for developing inhibitors against a wide array of protein kinases. rsc.org These include Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), Cyclin-dependent kinase 1 (CDK1), Cyclin-dependent kinase 2 (CDK2), and Pim-1 kinase. rsc.org The development of these inhibitors often involves strategies like cyclization, condensation, and multi-component reactions to synthesize diverse libraries of compounds for screening. rsc.org For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in targeting EGFR in non-small cell lung cancer and B-Raf and MEK kinases in melanoma. rsc.org In the context of CDK2 inhibition, a "donor-acceptor-donor" hydrogen bonding motif with residues like Leu83 and Glu81 in the CDK2 active site has been identified as a key interaction for pyrazolo[1,5-a]pyrimidines, locking the enzyme in an inactive state. nih.gov

p38 Kinase Inhibition: A series of substituted pyrazolo[1,5-a]pyridines has been synthesized and identified as inhibitors of p38 mitogen-activated protein kinase. nih.gov These compounds were developed through methods such as regioselective [3 + 2] cycloaddition or thermal cyclization, followed by palladium-catalyzed introduction of pyridine (B92270) or de novo synthesis of pyrimidines. nih.gov

A recent study detailed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases. nih.gov The following table summarizes the inhibitory activities of selected compounds from this study.

CompoundCDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)
6s 0.230.45
6t 0.090.45
Ribociclib (Reference)0.07-
Larotrectinib (Reference)-0.07

Tropomyosin Receptor Kinase (Trk) Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of inhibitors for Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), which are significant targets in cancer therapy. mdpi.com Marketed Trk inhibitors like Larotrectinib and Entrectinib feature this core structure. mdpi.com The pyrazolo[1,5-a]pyrimidine moiety is crucial for establishing a hinge interaction with the Met592 residue in the kinase domain. mdpi.com

Researchers have synthesized and evaluated novel pyrazolo[1,5-a]pyrimidine derivatives, with several compounds demonstrating significant inhibitory potency against Trk kinases, with IC₅₀ values below 5 nM. nih.govresearchgate.net For instance, compounds 8a, 8f, 9a, 9b, and 9f from one study showed potent Trk inhibition. nih.gov Another study highlighted compounds 6t and 6s as potent dual inhibitors of CDK2 and TRKA. nih.gov

The following table presents data for some pyrazolo[1,5-a]pyrimidine-based Trk inhibitors:

CompoundTrk Inhibition (IC₅₀)
8a < 5 nM
8f < 5 nM
9a < 5 nM
9b < 5 nM
9f < 5 nM

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key signaling molecule in immune cells. nih.gov Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases. nih.gov A series of 5-indole-pyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized, yielding compounds with low nanomolar IC₅₀ values and high selectivity for PI3Kδ. nih.gov The indole (B1671886) moiety at the C(5) position can form an additional hydrogen bond with Asp-787, contributing to selectivity. nih.gov One of the most potent compounds, CPL302253 , exhibited an IC₅₀ of 2.8 nM. nih.gov

More recently, pyrazolo[1,5-a]pyridine derivatives have been discovered as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. nih.govacs.org Compound 20e (IHMT-PI3K-315) from this series displayed IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. nih.govacs.org

CompoundTargetIC₅₀
CPL302253 PI3Kδ2.8 nM
20e (IHMT-PI3K-315) PI3Kγ4.0 nM
PI3Kδ9.1 nM

MET Kinase Inhibition

While the provided information primarily focuses on pyrazolo[3,4-b]pyridine derivatives as c-Met kinase inhibitors, the broader class of pyrazolopyridines has shown activity against various kinases. rsc.org For instance, new pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have potent c-Met kinase inhibitory activity with IC₅₀ values in the nanomolar range. rsc.org Specifically, compounds 5a and 5b from a recent study demonstrated significant cytotoxicity and selectivity toward the HepG-2 cancer cell line, with IC₅₀ values of 3.42 ± 1.31 μM and 3.56 ± 1.5 μM, respectively, and were found to be potent inhibitors of the c-Met enzyme. rsc.org

Separately, substituted pyrazolo[1,5-a]pyridine compounds have been identified as inhibitors of the RET kinase, another receptor tyrosine kinase. google.com Selpercatinib, a RET kinase inhibitor bearing a pyrazolo[1,5-a]pyridine core, has been approved for cancer treatment. nih.gov

Receptor Modulation by Pyrazolo[1,5-a]pyridine Compounds

Beyond kinase inhibition, the pyrazolo[1,5-a]pyridine scaffold has been explored for its ability to modulate the function of various receptors, including G-protein coupled receptors (GPCRs).

Serotonin (B10506) Receptor Interactions

A series of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines has been developed as potent and selective antagonists of the serotonin 5-HT₆ receptor, which is primarily located in the central nervous system. nih.gov One compound, a phenylsulfonylcyclopentapyrazolopyrimidine derivative, was identified as a highly selective 5-HT₆ receptor antagonist with high affinity in the low picomolar range. nih.gov

D4 and D3 Receptor Antagonism/Agonism

There are no available scientific studies or data regarding the binding affinity or functional activity of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine at the dopamine (B1211576) D4 and D3 receptors. Research into the potential antagonism or agonism of this specific compound on these receptor subtypes has not been reported.

Melatonin (B1676174) Receptor Agonism

No published research was identified that investigates the interaction of this compound with melatonin receptors (MT1 and MT2). Consequently, there is no evidence to suggest it functions as a melatonin receptor agonist.

Mechanisms of Anti-proliferative Action in Cellular Models

There is no available research detailing the anti-proliferative effects or the corresponding mechanisms of action for this compound in any cancer cell lines. While other related heterocyclic compounds have been studied for their anti-cancer potential, these findings cannot be extrapolated to this specific molecule. nih.govnih.govnih.gov

To illustrate the type of data that is currently unavailable for this compound, the table below is a template representing how anti-proliferative data is typically presented.

Table 1: Illustrative Template for Anti-proliferative Activity Data (No Data Available for this compound)

This table is for illustrative purposes only. No data exists for the specified compound.

Cell LineCancer TypeIC₅₀ (µM)Mechanism of Action
N/AN/ANot AvailableNot Available
N/AN/ANot AvailableNot Available
N/AN/ANot AvailableNot Available

Investigation of Other Reported Biological Activities

A comprehensive search of scientific literature did not yield any reports on the antiviral, anti-inflammatory, antiplatelet, antimicrobial, or antifungal properties of this compound. The biological activity profile for this compound in these areas remains uninvestigated.

Advanced Analytical and Computational Techniques for Pyrazolo 1,5 a Pyridine Research

High-Resolution Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural verification of newly synthesized compounds. For 4-Chloro-7-methylpyrazolo[1,5-a]pyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular framework of this compound. Both ¹H and ¹³C NMR spectra offer detailed information regarding the chemical environment of each atom, allowing for precise structural assignment and differentiation from potential isomers.

In the ¹H NMR spectrum, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) confirm the substitution pattern. For instance, the methyl group at the C7 position is expected to appear as a singlet in a distinct upfield region. The aromatic protons on the pyrazolo[1,5-a]pyridine (B1195680) core would present as doublets or more complex multiplets, with their specific shifts and couplings confirming their positions relative to the chloro and methyl substituents.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The chemical shift of the methyl carbon is particularly diagnostic for distinguishing between 5-methyl and 7-methyl isomers. researchgate.net Studies on related pyrazolo[1,5-a]pyrimidines have shown that a methyl group at C7 resonates at a significantly different frequency compared to one at C5, providing a clear method for isomer distinction. researchgate.netlookchem.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish connectivity between protons and carbons, solidifying the structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.2140 - 142
H-36.5 - 6.795 - 97
C-4-118 - 120
H-57.4 - 7.6148 - 150
H-66.8 - 7.0110 - 112
C-7-145 - 147
7-CH₃2.4 - 2.617 - 19

Note: Values are predictions based on data from analogous pyrazolo[1,5-a]pyridine systems and general substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the precise molecular formula (C₈H₇ClN₂). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two signals approximately in a 3:1 ratio for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes, respectively.

Analysis of the fragmentation patterns in the mass spectrum can provide further structural evidence. The molecule may undergo characteristic fragmentation pathways, such as the loss of the methyl group (M-15) or the chlorine atom (M-35), helping to corroborate the assigned structure. Predicted collision cross-section (CCS) values can also be calculated for different adducts, serving as an additional analytical parameter for identification. uni.lu

Table 2: Predicted m/z Values for Isotopologues and Adducts of this compound in HRMS

Ion / AdductMolecular FormulaPredicted m/z
[M(³⁵Cl)]⁺[C₈H₇³⁵ClN₂]⁺166.030
[M(³⁷Cl)]⁺[C₈H₇³⁷ClN₂]⁺168.027
[M(³⁵Cl)+H]⁺[C₈H₈³⁵ClN₂]⁺167.038
[M(³⁷Cl)+H]⁺[C₈H₈³⁷ClN₂]⁺169.035
[M(³⁵Cl)+Na]⁺[C₈H₇³⁵ClN₂Na]⁺189.020
[M(³⁷Cl)+Na]⁺[C₈H₇³⁷ClN₂Na]⁺191.017

Note: m/z values are calculated based on monoisotopic masses.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include C-H stretching vibrations from the methyl group and the aromatic rings. The C=C and C=N stretching vibrations within the fused heterocyclic ring system will appear in the fingerprint region (approximately 1400-1650 cm⁻¹). The C-Cl stretching vibration typically appears in the lower wavenumber region of the spectrum. The presence of these characteristic bands confirms the key functional components of the molecule's structure. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl)Stretching2850 - 3000
C=N / C=C (Ring)Stretching1400 - 1650
C-H (Methyl/Ring)Bending1350 - 1480
Aromatic C-HOut-of-plane Bending750 - 900
C-ClStretching600 - 800

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive structural proof, yielding a three-dimensional model of the molecule with atomic-level resolution. This technique is invaluable for determining the absolute stereochemistry and solid-state conformation of this compound.

Analysis of a suitable single crystal would confirm the planarity of the fused pyrazolo[1,5-a]pyridine ring system and provide precise measurements of all bond lengths, bond angles, and torsion angles. nih.gov This data is crucial for validating the structural assignments made by other spectroscopic methods and for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, that dictate the crystal packing arrangement. nih.govresearchgate.net

Computational Chemistry for Molecular and Electronic Structure Analysis

Alongside experimental techniques, computational chemistry offers profound insights into the intrinsic properties of molecules.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic properties of heterocyclic systems like pyrazolo[1,5-a]pyridines. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular characteristics for this compound.

DFT calculations are used to optimize the molecule's geometry, predicting bond lengths and angles that are often in excellent agreement with experimental data from X-ray crystallography. researchgate.net A key application is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transition properties. irjet.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. irjet.netscispace.com

Table 4: Information Obtainable from DFT Analysis of this compound

PropertySignificance
Optimized Molecular GeometryProvides theoretical bond lengths, bond angles, and dihedral angles.
HOMO-LUMO EnergiesDetermines the electronic energy gap, indicating chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, predicting sites for electrophilic and nucleophilic attack.
Calculated Vibrational FrequenciesCorrelates theoretical IR and Raman spectra with experimental data for accurate peak assignment.
Mulliken Atomic ChargesQuantifies the partial charge on each atom, offering insight into electronic distribution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This technique is instrumental in understanding the photophysical properties of compounds, such as their absorption and emission of light, which is crucial for applications in materials science, including the development of fluorophores. nih.gov

For a compound like this compound, a TD-DFT analysis would theoretically predict its ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). The calculations would also provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap of which is fundamental to the molecule's electronic behavior and reactivity. mdpi.com

However, TD-DFT has known limitations, particularly in accurately predicting the excitation energies of long-range charge-transfer (CT) states, often underestimating them when using standard functionals. nih.gov While no specific TD-DFT studies on this compound are available, research on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives highlights their potential as emergent fluorophores, suggesting that the core scaffold possesses interesting photophysical properties worth investigating. nih.gov A theoretical study on the simpler 4-chloro-1H-pyrazole has utilized TD-DFT to understand its electronic absorption spectrum. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule such as this compound, MD simulations would be invaluable for exploring its conformational landscape—the different three-dimensional shapes the molecule can adopt. Understanding these conformations is critical, as the biological activity of a ligand is often dependent on its ability to adopt a specific shape to fit into the binding site of a protein target. nih.gov

In the context of drug discovery, MD simulations are used to analyze the stability of a ligand-protein complex. By simulating the complex in a solvated environment, researchers can observe the dynamics of the interactions, such as hydrogen bonds and hydrophobic contacts, over a set period. nih.gov This provides a more realistic view of the binding event than static models like molecular docking. For instance, MD simulations have been used to demonstrate that pyrazolo[1,5-a]pyrimidine derivatives can stabilize in a 'flying bat' conformation within the ATP binding cleft of CDK2, maintained by hydrogen bonds and hydrophobic interactions. nih.gov

While no MD simulation studies have been published specifically for this compound, the technique is broadly applied to its parent scaffolds to understand their behavior and interaction with biological targets. nih.gov

Molecular Docking and Cheminformatics in Lead Optimization

Molecular docking and cheminformatics are central to modern drug discovery, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.

Binding Mode Prediction and Interaction Analysis with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to predict the binding mode and affinity of a ligand to its target.

For this compound, docking studies would involve placing the molecule into the active site of a target protein of interest. The pyrazolo[1,5-a]pyrimidine scaffold, for example, is known to act as an ATP-competitive inhibitor of various protein kinases. nih.gov Docking studies on derivatives have shown key interactions, such as hydrogen bonding with hinge region residues in the ATP-binding pocket of kinases like CDK2. nih.gov The unique substitution pattern of this compound (a chloro group at position 4 and a methyl group at position 7) would influence its specific interactions and binding orientation. The chlorine atom could participate in halogen bonding or hydrophobic interactions, while the methyl group could occupy a hydrophobic pocket.

Numerous docking studies have been performed on the broader class of pyrazolo[1,5-a]pyrimidines against targets like DNA gyrase and various kinases, but none have specifically reported on this compound. elsevier.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model for a series of pyrazolo[1,5-a]pyridine analogues, researchers would synthesize and test a set of compounds for a specific biological activity (e.g., inhibition of a particular enzyme). Then, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound are calculated. Statistical methods are used to build a regression model that correlates these descriptors with the observed activity.

For example, a 3D-QSAR study on 111 pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors identified key structural features for activity. The resulting contour maps indicated that bulky and hydrophobic groups in certain regions were beneficial for biological activity, while hydrogen bond donor groups in other areas were detrimental. nih.gov Such a model, if developed for a series including this compound, could predict its inhibitory potency and guide further structural modifications to enhance its activity. Currently, no specific QSAR model for this compound exists in the literature.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-7-methylpyrazolo[1,5-a]pyridine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves chlorination of precursor pyrazolo[1,5-a]pyrimidines using phosphorus oxychloride (POCl₃) under reflux. For example, 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine was converted to its chloro derivative by heating with POCl₃ and triethylamine in 1,4-dioxane .
  • Optimization : Key factors include reaction time (3–6 hours), stoichiometry of POCl₃ (2–3 equivalents), and temperature (reflux at 80–100°C). Post-reaction neutralization with NaHCO₃ and purification via column chromatography (petroleum ether/ethyl acetate) are critical for yield improvement (typically 60–70%) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Characterization : Use a combination of techniques:

  • 1H/13C NMR : Identify proton environments (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7–8 ppm) and carbon backbone.
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₈H₆ClN₂: 165.03; experimental deviations <0.005 Da) .
  • X-ray crystallography : Resolve crystal packing and bond angles (monoclinic systems with β ~91° are common for pyrazolo derivatives) .

Q. What purification methods are effective for isolating high-purity this compound?

  • Crystallization : Recrystallize from cyclohexane/CH₂Cl₂ (1:1 v/v) to remove impurities .
  • Column chromatography : Use silica gel with petroleum ether/ethyl acetate (9:1) for baseline separation of chlorinated byproducts .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chlorination in pyrazolo[1,5-a]pyridine derivatives?

  • Mechanistic Insight : Chlorination with POCl₃ proceeds via nucleophilic substitution at electron-deficient positions. Steric hindrance from the methyl group at position 7 directs chlorination to position 4 . Computational modeling (DFT) can predict reactivity trends by analyzing frontier molecular orbitals .
  • Contradictions : Some studies report competing pathways (e.g., cyanopyrazole formation under hydrazine hydrate conditions), necessitating controlled reagent ratios and solvent polarity .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • In vitro assays : Screen for kinase inhibition (IC₅₀) using fluorescence polarization or radiometric assays. Derivatives with trifluoromethyl or arylazo substituents show enhanced binding to benzodiazepine receptors .
  • SAR studies : Compare substituent effects (e.g., 7-methyl vs. 7-phenyl) on cytotoxicity (e.g., IC₅₀ <10 μM in leukemia cell lines) .

Q. How can computational methods aid in designing novel pyrazolo[1,5-a]pyridine analogs with improved pharmacokinetic properties?

  • ADMET modeling : Predict logP (target <3), solubility (≥50 μM), and CYP450 inhibition using tools like Schrödinger QikProp .
  • Docking simulations : Map interactions with target proteins (e.g., COX-2 or HMG-CoA reductase) to prioritize substituents at positions 4 and 7 .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 62% vs. 70% for similar compounds) arise from solvent purity (DMF vs. pyridine) and crystallization efficiency .
  • Biological Activity : Some studies report conflicting IC₅₀ values due to assay variability (e.g., cell line specificity). Standardized protocols (e.g., MTT assays in triplicate) mitigate this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.